![molecular formula C20H30N2O3 B4670902 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
説明
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a piperazine derivative that is structurally similar to the endogenous neuropeptide Substance P. CPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
作用機序
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is believed to act as a competitive antagonist at the NMDA receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NMDA receptor, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine can disrupt the normal functioning of the central nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to have a variety of biochemical and physiological effects, including the induction of seizures, the disruption of long-term potentiation, and the inhibition of nitric oxide synthase. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been shown to have antinociceptive effects, meaning that it can reduce pain sensation. Additionally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to have effects on the cardiovascular system, including the inhibition of platelet aggregation.
実験室実験の利点と制限
One of the main advantages of using 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine in laboratory experiments is its ability to selectively block the activity of the NMDA receptor. This makes 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine a valuable tool for studying the role of this receptor in various physiological and biochemical processes. However, one limitation of 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is its potential for toxicity, particularly at high doses. Additionally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine can be expensive to synthesize and may not be readily available in all laboratories.
将来の方向性
There are many potential future directions for research involving 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine. One area of interest is the development of new compounds that are structurally similar to 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine but have improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the use of 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine as a tool for studying the role of the NMDA receptor in various disease states, such as Alzheimer's disease and schizophrenia. Finally, 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine may have potential therapeutic applications, particularly in the treatment of pain and cardiovascular disease.
科学的研究の応用
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been found to bind to a variety of receptors, including NMDA receptors, and has been used as a tool to study the role of these receptors in learning and memory. 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been used to study the effects of drugs on the central nervous system, as well as the mechanisms of action of various neurotransmitters.
特性
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(25-19-11-7-6-10-18(19)24-2)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDMBNJOAQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)
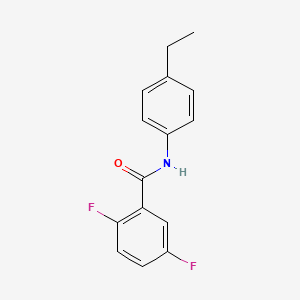
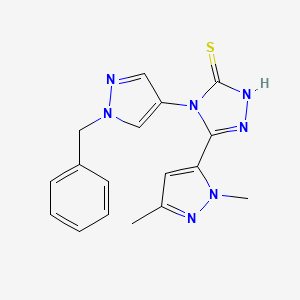
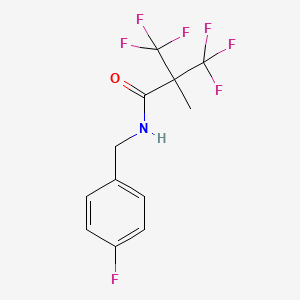
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
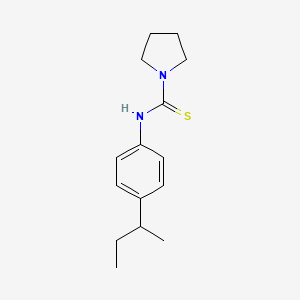

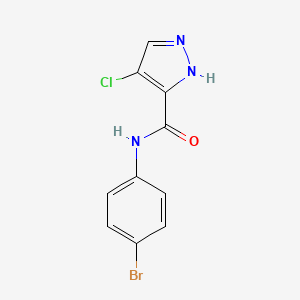


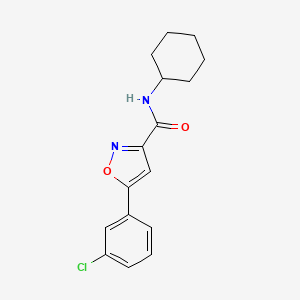
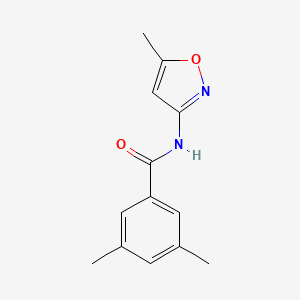

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)